(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, although not directly mentioned, relates closely to the research area involving the synthesis and characterization of pyrazole derivatives. For example, Cao et al. (2010) synthesized and characterized a similar compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, revealing its crystal structure through X-ray diffraction, providing insights into its molecular framework and potential for further chemical manipulation (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Activity
Research on pyrazole derivatives, including molecules with structural similarities to this compound, has shown significant antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazol-4-yl)methanones, demonstrating good antimicrobial activity comparable to standard drugs, highlighting the potential of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Properties
The anticancer potential of pyrazole derivatives is another critical area of research. Bakr and Mehany (2016) investigated the antiproliferative activity of a pyrazolo[3,4-d]pyrimidine derivative against various cancer cell lines, demonstrating significant cytotoxic activity. This research underscores the therapeutic potential of pyrazole derivatives in cancer treatment, suggesting that similar compounds like this compound may offer promising anticancer properties (Bakr & Mehany, 2016).
Novel Structural Insights and Isomorphism
Research by Swamy et al. (2013) on isomorphous structures related to pyrazole derivatives provides valuable insights into the chlorine-methyl exchange rule, enhancing understanding of molecular symmetry and disorder. Such studies contribute to the broader knowledge of chemical properties and potential applications of pyrazole compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-23-16(10-15(22-23)13-6-3-2-4-7-13)17(25)24-11-14(12-24)21-18-19-8-5-9-20-18/h2-10,14H,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPHUMVRDQQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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